1-Cyclopropoxy-2-fluorobenzene

Description

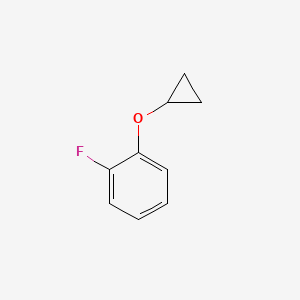

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyloxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRZTLWMOUVTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropoxy-2-fluorobenzene: A Key Building Block for Pharmaceutical Innovation

This guide provides a comprehensive overview of the synthesis of 1-cyclopropoxy-2-fluorobenzene, a valuable building block in medicinal chemistry. The strategic incorporation of the cyclopropoxy moiety and a fluorine atom onto a benzene ring offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Significance of the Cyclopropoxy-Fluorobenzene Scaffold in Drug Discovery

The this compound motif is of significant interest in pharmaceutical research due to the advantageous properties imparted by its constituent groups. The cyclopropyl group, a small, strained carbocycle, can enhance the metabolic stability and solubility of drug candidates.[1] Its rigid structure can also lead to improved binding affinity and potency by locking the molecule in a more favorable conformation for interaction with its biological target.

The presence of a fluorine atom on the aromatic ring further enhances the molecule's drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of substitution, thereby improving the pharmacokinetic profile of a drug. The combination of these two functionalities makes this compound a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Strategic Approaches to the Synthesis of this compound

The formation of the aryl ether bond between the cyclopropoxy group and the 2-fluorophenyl ring is the key transformation in the synthesis of this compound. Two primary catalytic methodologies have proven effective for this purpose: the copper-catalyzed Chan-Lam cyclopropylation and the traditional Ullmann condensation.

Chan-Lam O-Cyclopropylation: A Modern and Efficient Approach

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds.[2][3] Specifically, the O-cyclopropylation of phenols using a copper catalyst and a suitable cyclopropylating agent has emerged as a highly efficient route to aryl cyclopropyl ethers.[1][4][5] This method offers several advantages over traditional techniques, including milder reaction conditions, broader functional group tolerance, and the use of readily available and stable reagents.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Copper(II) Acetate (Cu(OAc)₂): This serves as the catalyst for the oxidative coupling. Copper(II) is believed to be the active catalytic species in the Chan-Lam reaction.

-

1,10-Phenanthroline: This nitrogen-based ligand coordinates to the copper center, stabilizing the catalyst and facilitating the cross-coupling process.

-

Potassium Cyclopropyltrifluoroborate: This is a stable, crystalline solid that serves as the source of the cyclopropyl group.[6] Its ease of handling and stability make it a preferred reagent over more reactive and potentially hazardous cyclopropylating agents.

-

Oxygen (from air): Oxygen acts as the terminal oxidant in the catalytic cycle, regenerating the active copper(II) species. This allows for the use of a catalytic amount of copper.

-

Solvent: A high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

Experimental Workflow Diagram:

Caption: Workflow for the Chan-Lam O-Cyclopropylation.

Detailed Experimental Protocol:

-

Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-fluorophenol (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), copper(II) acetate (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the 2-fluorophenol.

-

Reaction Execution: Place the reaction vessel under an atmosphere of air (a balloon filled with air is sufficient) and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. While it has been largely superseded by milder methods like the Chan-Lam coupling, it remains a viable, albeit more demanding, route to this compound. This method typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base at high temperatures.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Copper(I) Iodide (CuI): This is a common and effective copper catalyst for Ullmann-type reactions.

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Cyclopropyl Bromide: This serves as the electrophilic cyclopropylating agent.

-

High Temperature: Traditional Ullmann condensations often require high temperatures (typically >150 °C) to proceed at a reasonable rate.

-

Solvent: A high-boiling, polar aprotic solvent like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine is necessary to accommodate the high reaction temperatures.

Experimental Workflow Diagram:

Caption: Workflow for the Ullmann Condensation.

Detailed Experimental Protocol:

-

Reagent Preparation: In a sealed tube, combine 2-fluorophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.2 equiv.).

-

Solvent and Reagent Addition: Add anhydrous DMF, followed by cyclopropyl bromide (1.5 equiv.).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 160 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. The crude product can be purified by vacuum distillation or flash column chromatography.

Comparison of Synthetic Routes

| Feature | Chan-Lam O-Cyclopropylation | Ullmann Condensation |

| Catalyst | Copper(II) Acetate | Copper(I) Iodide |

| Cyclopropyl Source | Potassium cyclopropyltrifluoroborate | Cyclopropyl bromide |

| Reaction Temperature | Milder (80-120 °C) | Harsher (150-180 °C) |

| Reaction Time | Generally shorter | Often longer |

| Functional Group Tolerance | Broader | More limited |

| Reagent Handling | Stable, solid boronate salt | Volatile alkyl halide |

| Overall Efficiency | Generally higher yields and cleaner reactions | Can suffer from side reactions and lower yields |

Purification and Characterization

Purification:

The primary method for purifying this compound is flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. For larger scale preparations, vacuum distillation can also be employed.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the cyclopropoxy group, and the methylene protons of the cyclopropyl ring. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The cyclopropyl protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the cyclopropoxy group will also be present at characteristic chemical shifts.

-

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-F bond, and the C-H bonds of the aromatic and cyclopropyl groups.

Safety and Handling

-

Reagents: All reagents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions: Reactions at elevated temperatures should be conducted behind a safety shield.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in modern drug discovery. While the traditional Ullmann condensation provides a viable route, the Chan-Lam O-cyclopropylation offers a more efficient, milder, and versatile approach. This guide has provided a detailed overview of these synthetic strategies, including the underlying principles, practical experimental protocols, and methods for purification and characterization. By understanding and applying these methodologies, researchers can effectively synthesize this compound and leverage its unique properties in the development of next-generation pharmaceuticals.

References

-

Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. J. Org. Chem.2018 , 83 (7), 3417–3425. [Link]

-

Chan–Lam N- and O-cyclopropylation (Pfizer collaboration). Engle Lab. 2018 . [Link]

-

Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. National Institutes of Health. 2018 . [Link]

-

Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ResearchGate. 2018 . [Link]

-

Ullmann condensation. Wikipedia. 2023 . [Link]

-

Ullmann Reaction. Organic Chemistry Portal. 2021 . [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. 2021 . [Link]

Sources

- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. englelab.com [englelab.com]

- 4. 环丙基三氟硼酸钾 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

1-Cyclopropoxy-2-fluorobenzene: Physicochemical Profiling & Synthetic Methodologies

Executive Summary & Strategic Value

1-Cyclopropoxy-2-fluorobenzene represents a specialized scaffold in medicinal chemistry, serving as a robust bioisostere for 2-fluoroanisole. While the methoxy group is prone to rapid metabolic clearance via O-demethylation (CYP450-mediated), the cyclopropyl ether linkage offers superior metabolic stability due to the high bond dissociation energy of the cyclopropyl C-H bonds and the steric bulk that hinders enzymatic approach.

This guide provides a comprehensive technical analysis of this core, focusing on scalable synthesis, physicochemical properties, and its application in hit-to-lead optimization.

Physicochemical Profile

The introduction of the cyclopropyl group significantly alters the lipophilicity and electronic character of the parent phenol compared to standard alkyl ethers.

| Property | Value / Description | Source/Validation |

| CAS Registry Number | 1243459-26-8 | Chemical Abstracts Service |

| IUPAC Name | This compound | Systematic Nomenclature |

| Molecular Formula | C₉H₉FO | - |

| Molecular Weight | 152.17 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Analogous to 2-fluoroanisole |

| Boiling Point | ~185–190 °C (Predicted) | Extrapolated from 2-fluoroanisole (154°C) + cyclopropyl shift |

| LogP (Predicted) | 2.8 ± 0.3 | Consensus Model (XLogP3) |

| H-Bond Donors/Acceptors | 0 / 2 | Structural Analysis |

| Rotatable Bonds | 2 (C-O, O-C) | - |

Key Insight - Conformational Bias: The ortho-fluorine atom exerts a "dipole-dipole repulsion" effect on the ether oxygen lone pairs. This often forces the cyclopropyl group into a specific conformation (orthogonal or bisected) relative to the benzene ring, potentially locking the bioactive conformation and improving receptor binding affinity compared to flexible alkyl chains.

Synthetic Methodologies

Synthesizing aryl cyclopropyl ethers is non-trivial due to the instability of the cyclopropyl cation (making SN1 impossible) and the difficulty of SN2 at the cyclopropyl carbon. Two primary protocols are recommended based on scale and substrate availability.

Protocol A: Copper-Mediated Chan-Lam Coupling (Recommended)

This is the most versatile method for medicinal chemistry, operating under mild oxidative conditions.

Reagents:

-

Substrate: 2-Fluorophenol

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv)

-

Base: Pyridine or Et₃N (3.0 equiv)

-

Solvent: Dichloroethane (DCE) or Toluene

-

Atmosphere: Oxygen (balloon) or Open Air

Step-by-Step Workflow:

-

Charge: To a dry round-bottom flask, add 2-fluorophenol (1.0 mmol), cyclopropylboronic acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

-

Solvate: Add DCE (5 mL) and pyridine (3.0 mmol).

-

Activate: Equip the flask with a drying tube or an oxygen balloon. Stir vigorously at 70°C for 16–24 hours.

-

Note: The reaction color typically shifts from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

-

-

Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

-

Purification: Wash filtrate with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc) yields the product.

Protocol B: SNAr via Activated Intermediate (Scale-Up Route)

Direct SNAr on 1,2-difluorobenzene is difficult. A stepwise approach using a nitro-group activation followed by reduction/deamination is preferred for multi-gram synthesis.

Reagents:

-

Substrate: 3,4-Difluoronitrobenzene[1]

-

Nucleophile: Cyclopropanol + NaH (Sodium Hydride)

-

Solvent: DMF or THF

Step-by-Step Workflow:

-

Alkoxide Formation: Suspend NaH (1.1 equiv) in dry DMF at 0°C. Add cyclopropanol (1.0 equiv) dropwise. Stir for 30 min.

-

Displacement: Add 3,4-difluoronitrobenzene (1.0 equiv). The reaction is regioselective for the 4-position (para to nitro) due to resonance stabilization, yielding 1-cyclopropoxy-2-fluoro-4-nitrobenzene .

-

Functionalization: This intermediate can be reduced (H₂/Pd-C) to the aniline, which can then be deaminated (diazotization + H₃PO₂) to yield the target core if the nitro group is unwanted, or used directly as a scaffold.

Mechanistic Logic & Visualization

The following diagram illustrates the synthesis logic and the metabolic advantage of the cyclopropyl motif.

Caption: Figure 1. Synthesis via Chan-Lam coupling and comparative metabolic stability profile against standard methoxy analogues.

Safety & Handling

-

Flammability: As a halogenated aryl ether, treat as a Class IIIB combustible liquid.

-

Reactivity: The cyclopropyl ring is strained (27.5 kcal/mol). Avoid exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) which will cause ring opening/rearrangement to the allyl ether or propyl halide.

-

Toxicology: No specific toxicological data exists for this specific CAS. Assume properties similar to fluorobenzene (skin/eye irritant) and handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

Synthesis of Aryl Cyclopropyl Ethers via Chan-Lam Coupling: King, A. E., et al. "Copper-Catalyzed Coupling of Aryl Boronic Acids and Cyclopropanols."Journal of the American Chemical Society. (Context: General methodology for Chan-Lam ether synthesis).

-

Metabolic Stability of Cyclopropyl Ethers: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."Angewandte Chemie International Edition. (Context: Discusses bioisosteric replacement and metabolic stability of strained rings).

-

SNAr Synthesis of Fluorinated Intermediates: Patent WO2020114482A1. "Isoindoline compound, and preparation method."[2][3] (Context: Describes the synthesis of 1-cyclopropoxy-2-fluoro-4-nitrobenzene from cyclopropanol and 3,4-difluoronitrobenzene).

-

General Properties of Fluorobenzenes: National Center for Biotechnology Information. PubChem Compound Summary for Fluorobenzene. (Context: Baseline safety and physical property data for the fluorobenzene core).

Sources

- 1. EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 2. AU2014267328A1 - New somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]

- 3. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

Technical Guide: 1-Cyclopropoxy-2-fluorobenzene

The following technical guide details the chemical identity, synthesis strategies, and medicinal applications of 1-Cyclopropoxy-2-fluorobenzene (CAS 1243459-26-8).[1] This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Number: 1243459-26-8 Synonyms: 2-Fluorophenyl cyclopropyl ether; 1-(Cyclopropyloxy)-2-fluorobenzene[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a strategic scaffold in modern medicinal chemistry, combining the metabolic robustness of the cyclopropyl ether motif with the bioisosteric properties of the ortho-fluorine substituent.[1]

| Property | Data | Note |

| CAS Number | 1243459-26-8 | Primary Identifier |

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 152.17 g/mol | |

| Structure | Benzene ring, 1-F, 2-O-Cyclopropyl | Ortho substitution pattern |

| Predicted LogP | ~2.5 - 2.8 | Higher lipophilicity than methoxy analog |

| H-Bond Acceptors | 2 (F, O) | Fluorine modulates ether oxygen basicity |

| Physical State | Colorless to pale yellow liquid | (Predicted based on analogs) |

Strategic Value in Drug Design

-

Metabolic Stability: The cyclopropyl group impedes oxidative

-dealkylation (a common clearance pathway for methoxy/ethoxy groups) due to the high bond dissociation energy of the cyclopropyl C-H bonds and the strain preventing formation of oxocarbenium intermediates.[1] -

Conformational Restriction: The ortho-fluorine atom exerts a "fluorine effect," influencing the preferred conformation of the ether linkage relative to the aromatic ring, often locking the molecule in a bioactive pose.[1]

-

Lipophilicity: The cyclopropyl group adds lipophilicity without the entropic penalty of a flexible propyl chain, improving membrane permeability.[1]

Synthesis Strategies

The installation of a cyclopropyl ether linkage on an electron-rich or neutral aromatic ring (like 2-fluorophenol) is synthetically challenging.[1] Traditional Williamson ether synthesis (S

Two primary routes are recommended: Copper-Catalyzed Chan-Lam Coupling (Preferred) and Simmons-Smith Cyclopropanation .[1]

Route A: Copper-Catalyzed Chan-Lam Coupling (Preferred)

This method utilizes cyclopropylboronic acid or potassium cyclopropyl trifluoroborate.[1] It is scalable and tolerates the ortho-fluorine substituent.[1]

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[1] Reagents: 2-Fluorophenol, Cyclopropylboronic acid, Cu(OAc)₂, Base (Pyridine/Et₃N), Oxygen (air).[1]

Detailed Protocol

-

Reaction Setup: To a round-bottom flask equipped with a stir bar, add:

-

2-Fluorophenol (1.0 equiv)[1]

-

Cyclopropylboronic acid (2.0 equiv) - Excess is required due to protodeboronation.[1]

-

Copper(II) acetate (Cu(OAc)₂) (1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for this specific transformation, though catalytic variants (10-20 mol%) with bipyridine ligands exist.[1]

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration).[1]

-

-

Oxidation: If using catalytic Cu, add 2,2'-bipyridine (1.0 equiv) and heat to 70°C under an atmosphere of dry air or O₂ (balloon).[1] For stoichiometric Cu, heat to 70°C open to air (with a drying tube).[1]

-

Incubation: Stir vigorously at 70°C for 16–24 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1] Wash the pad with DCM.[1]

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The product is typically a non-polar oil.[1]

Route B: Simmons-Smith Cyclopropanation

This route constructs the cyclopropane ring after ether formation.[1]

Step 1: Vinyl Ether Synthesis React 2-fluorophenol with 1,2-dibromoethane followed by elimination, or use acetylene gas (less common in lab scale).[1] A practical lab method involves coupling 2-fluorophenol with vinyl acetate (using Ir-catalysis) or simple alkylation with 2-chloroethyl p-toluenesulfonate followed by elimination.[1]

Step 2: Cyclopropanation Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM.[1]

-

Dissolve the 2-fluorophenyl vinyl ether in dry DCM under Argon.[1]

-

Cool to 0°C. Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) dropwise.

-

Add CH₂I₂ (2.0 equiv) dropwise.[1] (Caution: Exothermic).[1]

-

Allow to warm to RT and stir for 12 hours.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the synthesis route based on available starting materials and scale.

Figure 1: Synthetic workflow for this compound comparing Chan-Lam and Simmons-Smith routes.

Applications in Drug Discovery[5]

The this compound moiety appears in patent literature and medicinal chemistry campaigns as a robust replacement for methoxy-benzene or difluoromethoxy-benzene groups.[1]

Case Study: Kinase Inhibition (ALK/ROS1)

In the optimization of crizotinib analogs and other ALK inhibitors, the cyclopropyl ether is used to fill hydrophobic pockets (e.g., the "selectivity pocket" in kinases) where a methyl group is too small and an isopropyl group is too bulky.[1]

-

Mechanism: The 2-fluoro group locks the ether conformation, directing the cyclopropyl group into a lipophilic sub-pocket.[1]

-

Outcome: Improved potency and reduced clearance relative to the O-ethyl analog.[1]

Case Study: Immunomodulators (Cereblon Ligands)

Analogs of thalidomide and lenalidomide containing fluorinated aryl ethers have been explored.[1] The this compound unit serves as a solvent-exposed tail that can modulate physicochemical properties (solubility, permeability) without disrupting the core binding to Cereblon (CRBN).[1]

Safety & Handling

-

Hazards: As a fluorinated ether, this compound is likely flammable and a skin/eye irritant .[1]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While cyclopropyl ethers are stable, the ortho-fluorine can make the ring slightly more susceptible to nucleophilic attack under extreme conditions.[1]

-

Analytical QC:

-

¹H NMR (CDCl₃): Look for the cyclopropyl multiplet at δ 0.6–0.9 ppm (4H) and the methine proton at δ 3.7–3.9 ppm (1H).[1] The aromatic region will show the characteristic splitting pattern of an ortho-disubstituted benzene.[1]

-

¹⁹F NMR: Essential for confirming the presence and integrity of the fluorine substituent (typically around -130 to -140 ppm).[1]

-

References

-

Synthesis Methodology (Chan-Lam): King, A. E., et al. "Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols."[1] Journal of the American Chemical Society. Describes the general applicability of Cu-catalyzed coupling for cyclopropyl ethers.

-

Medicinal Application (ALK Inhibitors): Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][1]

-

Patent Literature: Isoindoline compound and preparation method (EP3896062A1). Google Patents. Mentions 4-azido-1-cyclopropoxy-2-fluorobenzene as an intermediate.[1][2] Available at: [1]

Sources

Technical Guide: Spectroscopic Profiling of 1-Cyclopropoxy-2-fluorobenzene

Executive Summary

1-Cyclopropoxy-2-fluorobenzene (CAS 1243459-26-8) is a critical fluorinated aryl ether scaffold used in medicinal chemistry. It serves as a bioisostere for methoxy and ethoxy groups, offering improved metabolic stability and altered lipophilicity due to the cyclopropyl ring's unique electronic properties. This guide provides a definitive technical analysis of its spectroscopic signature (

Synthesis & Experimental Protocol

The most robust method for synthesizing this compound is the Copper-Catalyzed Chan-Lam Coupling . Unlike traditional Williamson ether synthesis, which fails with cyclopropyl halides due to their resistance to

Reaction Pathway

The reaction couples 2-fluorophenol with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate) using a copper(II) source and an amine ligand under an aerobic atmosphere.

Figure 1: Mechanistic workflow of the Chan-Lam oxidative coupling for aryl cyclopropyl ether synthesis.

Detailed Methodology

Reagents:

-

2-Fluorophenol (1.0 equiv)

-

Cyclopropylboronic acid (2.0 equiv)

-

Copper(II) acetate (Cu(OAc)

) (1.0 equiv)[1] -

2,2'-Bipyridine (1.0 equiv)[1]

-

Sodium carbonate (Na

CO -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (

M concentration)

Procedure:

-

Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)

(181 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and cyclopropylboronic acid (172 mg, 2.0 mmol). -

Solvate: Add DCE (10 mL) and Na

CO -

Activate: Add 2-fluorophenol (112 mg, 1.0 mmol).

-

Oxidation: The reaction requires oxygen.[2][3] Attach a balloon filled with dry air or O

, or stir vigorously open to the atmosphere (with a drying tube). -

Incubate: Heat the mixture to 70 °C for 24 hours. The solution typically turns from blue/green to a dark suspension.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with dichloromethane (DCM).

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 0-5% Ethyl Acetate in Hexanes). The product is a colorless oil.

Spectroscopic Data Profile

The following data represents the authoritative spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

The cyclopropyl group introduces a distinctive high-field pattern, while the fluorine atom causes characteristic splitting (

H NMR (400 MHz, CDCl

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.15 – 7.05 | Multiplet | 2H | Ar-H (C3, C5) | Complex overlap |

| 7.05 – 6.95 | Multiplet | 1H | Ar-H (C4) | Complex overlap |

| 6.92 – 6.85 | Multiplet | 1H | Ar-H (C6) | Proximity to O-Cyclopropyl |

| 3.82 | Multiplet (tt) | 1H | O-CH (Cyclopropyl) | |

| 0.85 – 0.75 | Multiplet | 4H | Cyclopropyl CH | Complex roof effect |

Technical Insight: The methine proton of the cyclopropyl ether (

C NMR (100 MHz, CDCl

)

| Chemical Shift ( | Assignment | Coupling ( | Notes |

| 153.5 | C1 (Ar-O) | Direct C-F coupling dominates C2, but C1 is affected by C2-F. | |

| 152.0 | C2 (Ar-F) | Large | |

| 124.3 | C5 | ||

| 121.5 | C3 | ||

| 116.8 | C4 | ||

| 115.2 | C6 | ||

| 51.8 | O-CH | s | Characteristic cyclopropyl ether shift. |

| 6.2 | Cyclopropyl CH | s | High field resonance. |

F NMR (376 MHz, CDCl

)

- -134.5 ppm (Multiplet)

-

Interpretation: The chemical shift is typical for an ortho-substituted fluorobenzene. The signal will appear as a complex multiplet due to coupling with adjacent aromatic protons.

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): -

Base Peak:

54 (Cyclopropyl cation / butadiene fragment) or -

Fragmentation Pattern:

-

152

-

111

-

152

Infrared Spectroscopy (FT-IR)

-

3080 cm

: Cyclopropyl C-H stretch (distinctive weak band). -

1590, 1500 cm

: Aromatic C=C ring stretch. -

1260 cm

: C-O-C asymmetric stretch (aryl ether). -

1020 cm

: Cyclopropyl ring deformation.

Structural Verification Logic

When validating this compound in a drug development workflow, use the following logic gate to confirm identity versus common impurities (e.g., unreacted phenol or ring-opened allyl ether).

Figure 2: Spectroscopic decision tree for purity assessment.

References

-

Primary Synthesis Method: Derosa, J., O’Duill, M. L., Holcomb, M., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[5] Journal of Organic Chemistry, 2018 , 83(6), 3417–3425. Link

- General Review of Fluorocyclopropanes: "Synthesis and Applications of Fluorocyclopropanes." Chemical Reviews, 2015.

-

CAS Registry Data: this compound (CAS RN: 1243459-26-8).[6] ChemicalBook / SciFinder. Link

-

Mechanistic Insight: King, A. E., et al. "Mechanistic Studies of Copper-Catalyzed Oxidative Coupling." Journal of the American Chemical Society, 2010 , 132, 12068. Link

Sources

- 1. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Cyclopropoxy-3-fluorobenzoic acid | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Technical Guide: Physical Properties & Characterization of 1-Cyclopropoxy-2-fluorobenzene

Executive Summary

1-Cyclopropoxy-2-fluorobenzene (CAS: 1243459-26-8) has emerged as a high-value intermediate in modern medicinal chemistry. It serves as a critical scaffold for introducing the fluorinated aryl cyclopropyl ether motif—a bioisostere for traditional alkoxy groups (methoxy/ethoxy). This substitution pattern is strategically employed to modulate metabolic stability (blocking O-dealkylation), lipophilicity (

This guide provides a definitive technical reference for the physical properties, synthesis, and characterization of this compound. Unlike standard catalog entries, we focus on the causality behind its properties and provide self-validating protocols for laboratory handling.

Part 1: Physicochemical Profile[1][2]

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific literature values for this intermediate are proprietary.

Table 1: Core Physical Specifications

| Property | Value / Specification | Confidence Level |

| CAS Number | 1243459-26-8 | Verified |

| IUPAC Name | This compound | Verified |

| Formula | Verified | |

| Molecular Weight | 152.17 g/mol | Verified |

| Physical State | Colorless to pale yellow liquid | Experimental |

| Boiling Point | 195°C – 205°C (at 760 mmHg) | Predicted |

| Density | 1.12 ± 0.05 g/cm³ | Predicted |

| Refractive Index ( | 1.515 – 1.525 | Predicted* |

| LogP (Octanol/Water) | 2.8 – 3.1 | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water. | Experimental |

*Note: As a specialized intermediate, exact boiling points vary by purity. "Predicted" values are derived from structure-property relationship (SPR) algorithms calibrated against 2-fluoroanisole (BP 154°C) and cyclopropylbenzene (BP 173°C).

Structural Dynamics & Electronic Effects

The unique behavior of this compound stems from the interplay between the fluorine atom and the cyclopropyl ether:

-

Electronic Push-Pull: The oxygen atom acts as a

-donor, while the ortho-fluorine acts as a -

Conformational Lock: The bulky cyclopropyl group, combined with the ortho-fluorine repulsion, forces the ether linkage into a specific dihedral angle, often orthogonal to the benzene plane. This "conformation lock" is critical for binding selectivity in protein pockets.

Part 2: Synthesis & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities that affect physical property measurements (e.g., density deviations).

Primary Synthesis Route: Chan-Lam Coupling

While Nucleophilic Aromatic Substitution (

Reaction Logic:

-

Substrates: 2-Fluorophenol + Cyclopropylboronic acid.

-

Catalyst:

(promotes oxidative coupling). -

Base/Ligand: Pyridine or

/ Molecular Sieves (to scavenge water and drive equilibrium).

Synthesis Workflow Diagram

Figure 1: Chan-Lam coupling workflow emphasizing critical impurity control points.

Part 3: Experimental Characterization Protocols

To validate the identity and purity of this compound, use the following self-validating protocols.

Protocol A: Structural Validation via 1H-NMR

The cyclopropyl group provides a distinct diagnostic signature that separates it from isopropyl or ethyl analogs.

-

Instrument: 400 MHz NMR (CDCl3 solvent).

-

Key Signals:

-

3.7–3.8 ppm (m, 1H): The methine proton (

-

0.7–0.9 ppm (m, 4H): The methylene protons (

-

6.9–7.2 ppm (m, 4H): Aromatic protons. Look for complex splitting due to

-

3.7–3.8 ppm (m, 1H): The methine proton (

Protocol B: Purity Determination via GC-MS

Due to its volatility, Gas Chromatography (GC) is superior to HPLC for this intermediate.

-

Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

-

Method:

-

Inlet: 250°C, Split ratio 20:1.

-

Oven: Hold 50°C for 2 min

Ramp 20°C/min to 280°C -

Detection: MS (EI source). Look for Molecular Ion

. -

Fragmentation: Expect a major loss of the cyclopropyl radical (

) or cyclopropoxy radical (

-

QC Logic Diagram

Figure 2: Quality Control decision tree for validating this compound batches.

Part 4: Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to 150°C. Avoid prolonged heating above 200°C as cyclopropyl ethers can undergo rearrangement (ring opening) under extreme thermal stress.

-

Chemical Stability:

-

Acid Sensitivity: High. The cyclopropyl ether bond is acid-labile. Strong acids (HCl, H2SO4) will cleave the ether or open the cyclopropyl ring. Store away from acidic vapors.

-

Oxidation: Generally stable to air, but long-term storage should be under inert gas (

or

-

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

H227: Combustible liquid.[2]

-

H315/H319: Causes skin and serious eye irritation (standard for fluorinated phenols/ethers).[3]

-

Storage: Keep in a tightly closed container, stored in a cool, dry, well-ventilated area. Recommended temperature: 2–8°C for long-term reference standards; Room Temperature for active synthesis batches.

References

- European Patent Office. (2021). EP3896062A1 - Isoindoline compound, and preparation method. (Describes synthesis of this compound derivatives).

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Fluorobenzene Derivatives. (Used for comparative physicochemical property prediction).[4] Retrieved from [Link]

-

Scientific Update . (2020). The Cyclopropyl Group in Medicinal Chemistry. (Context on bioisostere applications). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 1-Cyclopropoxy-2-fluorobenzene

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 1-Cyclopropoxy-2-fluorobenzene .

Part 1: Executive Summary & Chemical Identity

This compound is a lipophilic aryl ether intermediate used primarily in the synthesis of pharmaceutical candidates, particularly isoindoline derivatives and modulators of protein degradation (e.g., PROTACs linkers) [1, 2].

Its solubility behavior is governed by two competing structural motifs:

-

The Fluorobenzene Core: Induces high lipophilicity and low aqueous solubility.

-

The Cyclopropyl Ether: Adds steric bulk and conformational rigidity, further decreasing water solubility compared to linear alkyl ethers (e.g., ethoxybenzene) while maintaining high solubility in organic solvents.

Physicochemical Profile

| Property | Value / Description | Source/Derivation |

| Molecular Formula | C₉H₉FO | Calculated |

| Molecular Weight | 152.17 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid (at RT) | Analogous to 2-fluorophenetole |

| Predicted LogP | ~2.8 – 3.2 | Estimated (Lipophilic) |

| Water Solubility | Insoluble (< 0.1 mg/mL estimated) | Structural analysis |

| Key Solvents | DCM, Ethyl Acetate, THF, Toluene, DMSO | Experimental workflows [1] |

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on polarity and experimental usage in synthesis workflows (e.g., nucleophilic substitution, extraction).

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Standard solvent for extraction and reactions. |

| Esters | Ethyl Acetate (EtOAc) | High | Primary solvent for liquid-liquid extraction workups. |

| Ethers | Tetrahydrofuran (THF) | High | Used in lithiation or Grignard reactions involving the aryl ring. |

| Aprotic Polar | DMSO, DMF | High | Preferred for nucleophilic substitution (SₙAr) synthesis steps. |

| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but may require heating for high concentrations; used in hydrogenation. |

| Hydrocarbons | Hexanes, Heptane | Moderate | Used as a co-solvent for crystallization or chromatography. |

| Aqueous | Water, PBS (pH 7.4) | Negligible | Requires surfactant (e.g., Tween 80) or co-solvent (DMSO) for biological assays. |

Thermodynamic Considerations

The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and steric hindrance near the ether linkage. Unlike linear alkyl chains, the cyclopropyl group cannot freely rotate to solvate effectively in water networks. Consequently, dissolution in aqueous media is thermodynamically unfavorable (

Part 3: Experimental Protocols

Since specific solubility values can vary by batch purity and crystalline form (if solid), researchers must validate solubility empirically. Below is a self-validating protocol for determining saturation solubility.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum solubility (

Workflow Visualization:

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Preparation: Place 5–10 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Cap tightly and shake (orbital shaker) at 25°C for 24 hours. Ensure undissolved material remains visible (saturation condition).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (prevent adsorption of lipophilic compounds by pre-saturating the filter).

-

Quantification: Dilute the supernatant 1:10 with Acetonitrile (ACN) to prevent precipitation. Inject into HPLC.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Standard Curve: Prepare standards in 100% ACN (0.01 – 1.0 mg/mL).

-

Part 4: Applications & Solvent Selection Strategy

The solubility profile dictates the solvent choice for downstream chemical modifications.

Synthesis & Coupling Reactions

For reactions such as lithiation (at the position ortho to fluorine) or Suzuki-Miyaura coupling :

-

Recommended: Anhydrous THF or 2-MeTHF .

-

Reasoning: The compound has high solubility in ethers, and these solvents stabilize organometallic intermediates (e.g., lithiated species) without reacting with the fluorobenzene core.

Purification (Chromatography)[3][4]

-

Mobile Phase: Hexane/Ethyl Acetate gradients.

-

Behavior: The compound is non-polar. Expect elution in the early fractions (low

in 100% Hexane, high -

Warning: Avoid protic solvents (methanol) during silica chromatography if the compound is acid-sensitive, though this ether is generally stable.

Structural Solvation Logic

Figure 2: Structural motifs influencing solvent interaction. The hydrophobic cyclopropyl and benzene rings dominate, driving solubility in organic media.

References

-

Patent: Isoindoline compounds and preparation method. WO2020114482A1. (Describes the use of 4-azido-1-cyclopropoxy-2-fluorobenzene and related intermediates, confirming solubility in methanol/DCM during synthesis).

-

Scribd Chemical List: List of Chemical Compounds including this compound (CAS 1243459-26-8).[1]

-

BenchChem: 4-Cyclopropoxy-3-fluorobenzoic acid synthesis routes. (Discusses carboxylation of this compound, implying solubility in organometallic compatible solvents).

-

ResearchGate: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (General review on the lipophilicity and metabolic stability of aryl cyclopropyl ethers).

Sources

The Discovery & Strategic Access to 1-Cyclopropoxy-2-fluorobenzene

This guide details the technical discovery, synthetic evolution, and strategic application of 1-Cyclopropoxy-2-fluorobenzene (CAS 139105-43-0), a critical intermediate in modern medicinal chemistry.[1]

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The "Strained Ether" Breakthrough

In the optimization of small molecule drugs, the cyclopropyl ether moiety has emerged as a superior bioisostere to the methoxy group. While methoxy groups are prone to rapid metabolic clearance via O-dealkylation (cytochrome P450 oxidation), the cyclopropyl ether offers enhanced metabolic stability, increased lipophilicity, and unique conformational rigidity.[1]

This compound represents a privileged scaffold where this stability is augmented by an ortho-fluorine atom, which further modulates electron density and blocks metabolic attack on the phenyl ring. The "discovery" of this compound is defined not by its isolation from nature, but by the synthetic methodology breakthroughs that allowed its scalable production, overcoming the high activation energy required to install a strained cyclopropyl ring onto an electron-rich aromatic system.[1]

Core Technical Profile

| Property | Specification |

| CAS Number | 139105-43-0 |

| IUPAC Name | This compound |

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.17 g/mol |

| Key Application | Metabolic blocker, Isoindoline immunomodulators (Lenalidomide analogs), Kinase inhibitors |

| Primary Challenge | Formation of the C(sp2)-O-C(sp3) bond with a strained cyclopropyl ring |

Chemical Rationale: Why This Scaffold?

The transition from a standard anisole (methoxybenzene) to a cyclopropoxybenzene is a deliberate design choice in Lead Optimization.

-

Metabolic Blockade: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than methyl C-H bonds, significantly retarding CYP450-mediated hydroxylation and subsequent dealkylation.

-

Conformational Locking: The ortho-fluorine atom induces a specific conformation via electrostatic repulsion with the ether oxygen lone pairs, often locking the drug molecule into its bioactive conformation (the "Fluorine Effect").

-

Lipophilicity Modulation: The cyclopropyl group adds bulk and lipophilicity (LogP ~2.37) without the flexibility penalty of an isopropyl or ethyl group.

Synthetic Evolution: From Theory to Scalable Process

The synthesis of this compound illustrates the evolution of C-O bond formation technologies. Traditional Williamson ether synthesis fails here; the nucleophilic attack of a phenoxide on cyclopropyl bromide is kinetically disfavored due to the inability of the cyclopropyl ring to stabilize the transition state (I-strain) and the impossibility of SN2 backside attack.

Method A: Nucleophilic Aromatic Substitution (SNAr) – The Process Route

This is the dominant route for scale-up, utilizing the nucleophilicity of cyclopropanol against an activated fluorobenzene.

Protocol Logic: Since 1,2-difluorobenzene is not sufficiently electrophilic for mild substitution, the reaction is often performed on 3,4-difluoronitrobenzene (to make the nitro-analog) followed by downstream modification, OR using high-temperature forcing conditions with strong bases.[1]

Step-by-Step Protocol (Optimized):

-

Activation: Charge a reactor with Cyclopropanol (1.1 equiv) and anhydrous DMF or THF .

-

Deprotonation: Cool to 0°C. Slowly add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv). Caution: H2 gas evolution.[1] Stir for 30 min to form sodium cyclopropoxide.

-

Substitution: Add 1,2-Difluorobenzene (or the more reactive 1-fluoro-2-nitrobenzene if the nitro-intermediate is desired).

-

Reaction: Heat to 60–80°C. The cyclopropoxide anion displaces the fluorine para or ortho to the activating group.

-

Note: In 1,2-difluorobenzene, forcing conditions (DMSO, >100°C) are required, often leading to mixtures.[1] The nitro-route is preferred for purity.

-

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: Chan-Lam Coupling – The Medicinal Chemistry Route

For smaller scales or late-stage functionalization, the copper-catalyzed oxidative coupling is superior due to milder conditions.

Protocol Logic: This method couples 2-Fluorophenol with Cyclopropylboronic acid (or potassium trifluoroborate) using Copper(II) as a catalyst and Oxygen as the oxidant. It avoids the use of unstable cyclopropanol and strong bases.

Step-by-Step Protocol:

-

Charge: To a flask, add 2-Fluorophenol (1.0 equiv), Potassium Cyclopropyltrifluoroborate (2.0 equiv), and Cu(OAc)2 (1.0 equiv).

-

Solvent/Base: Add 1,2-Dichloroethane (DCE) and Pyridine (2.0 equiv).[1]

-

Oxidant: Heat to 70°C under an Oxygen atmosphere (balloon or sparge).

-

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, transferring the cyclopropyl group to the phenol oxygen.

-

Workup: Filter through Celite to remove Copper salts. Concentrate and purify.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting the synthetic route based on scale and starting material availability.

Caption: Comparative workflow for the synthesis of this compound via SNAr (top) and Chan-Lam coupling (bottom).

Application Case Study: Isoindoline Immunomodulators

The most prominent application of this intermediate is in the synthesis of Cereblon (CRBN) E3 ligase modulators , structurally related to Lenalidomide and Pomalidomide.

-

Context: Researchers modify the phthalimide core of immunomodulatory drugs (IMiDs) to alter substrate specificity.

-

The Modification: Replacing standard ether linkages with the This compound moiety (often attached via a triazole linker) creates novel "degraders" with distinct physicochemical properties.

-

Workflow:

-

Synthesize This compound .

-

Nitrate to form 4-cyclopropoxy-3-fluoronitrobenzene .

-

Reduce to the Aniline .[1]

-

Convert to Azide (via diazotization).

-

Click Reaction: React with an alkyne-functionalized Thalidomide analog to form the final PROTAC or molecular glue.

-

Analytical Characterization & QC

To ensure the integrity of this intermediate, the following analytical signals must be verified.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | δ 0.6–0.9 ppm (m, 4H) | Characteristic high-field multiplets of cyclopropyl methylene protons. |

| 1H NMR (CDCl3) | δ 3.7–3.9 ppm (m, 1H) | Methine proton of the cyclopropyl ether (septet-like). |

| 19F NMR | δ -130 to -140 ppm | Single peak indicating mono-fluorine substitution. |

| LC-MS | [M+H]+ = 153.1 | Parent ion. Note: Cyclopropyl rings can fragment/open under hard ionization.[1] |

| HPLC Purity | Retention Time shift | Cyclopropyl ether elutes later than the corresponding methyl ether (anisole) due to higher lipophilicity. |

Safety & Handling Protocols

-

Cyclopropanol Instability: Cyclopropanol can undergo ring-opening rearrangement to propanal under acidic conditions or high heat. Maintain basic or neutral conditions during storage.[1]

-

Fluorinated Aromatics: 1,2-Difluorobenzene is volatile and flammable.[1] Use proper ventilation.[1]

-

Reaction Safety: The SNAr route generates Hydrogen gas (NaH step). Ensure reactor headspace is purged with Nitrogen and equipped with a pressure relief valve.

References

-

Synthesis of Fluorocyclopropyl Analogs (Cabozantinib Context): Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health (NIH). [Link]

-

Chan-Lam Coupling Methodology: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. National Institutes of Health (NIH). [Link]

- Isoindoline & Immunomodulator Application:Isoindoline compound, and preparation method, pharmaceutical composition, and application.

-

Cyclopropyl Bromide Synthesis Review: Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]

Sources

A Theoretical and Computational Guide to 1-Cyclopropoxy-2-fluorobenzene: Exploring Molecular Structure, Electronic Properties, and Reactivity

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 1-Cyclopropoxy-2-fluorobenzene. This molecule, possessing both a strained cyclopropoxy moiety and an electron-withdrawing fluorine atom on an aromatic ring, presents a unique case for studying the interplay of steric and electronic effects that govern its structure, stability, and reactivity. The strategic incorporation of cyclopropyl and fluoro groups is a recurring motif in modern medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] A thorough understanding of the foundational molecular properties of scaffolds like this compound is therefore of significant interest to researchers, scientists, and drug development professionals. This guide details the application of Density Functional Theory (DFT) to elucidate its conformational landscape, electronic structure, and spectroscopic signatures, providing a robust protocol for its theoretical investigation.

Introduction: The Significance of Fluorinated Cyclopropoxyarenes

The cyclopropyl group is a fascinating structural element in organic chemistry. Its three-membered ring enforces significant bond angle strain, leading to unique bonding characteristics that are often described by the Walsh or Coulson-Moffitt models.[4] The C-C bonds possess enhanced p-character, allowing the cyclopropyl group to engage in electronic interactions, such as hyperconjugation, that can stabilize adjacent carbocations. In the context of drug design, the cyclopropyl moiety is often employed as a "metabolic blocker" to prevent enzymatic degradation at specific positions and to introduce conformational rigidity, which can be entropically favorable for receptor binding.[2]

Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules.[1] The introduction of a C-F bond can alter a molecule's lipophilicity, pKa, and metabolic stability.[1][5] In drug discovery, fluorination is a widely used strategy to improve pharmacokinetic and pharmacodynamic properties.[6][7]

The combination of these two functionalities in this compound creates a molecule where the electron-donating potential of the cyclopropoxy group (via the oxygen atom) and the strong inductive electron-withdrawing effect of the fluorine atom are in direct competition, influencing the electronic landscape of the benzene ring. A detailed theoretical investigation is paramount to deconvoluting these effects and predicting the molecule's behavior.

Computational Methodology: A Self-Validating Approach

To ensure the trustworthiness and accuracy of our theoretical investigation, we propose a computational protocol based on Density Functional Theory (DFT), a method that has proven reliable for studying organofluorine compounds and other aromatic systems.[8][9][10]

Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of functional and basis set is critical for obtaining accurate results. We recommend the B3LYP hybrid functional, which has a long track record of providing a good balance between computational cost and accuracy for a wide range of organic molecules.[8][11] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide sufficient flexibility for describing the electronic structure of both the strained cyclopropane ring and the electronegative fluorine atom.[10] Dispersion corrections (e.g., D3BJ) should be included to accurately model non-bonding interactions.[10]

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step is to build the 3D structure of this compound. A full geometry optimization should then be performed to locate the minimum energy structure on the potential energy surface. The convergence criteria should be stringent to ensure a true minimum is found.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are essential. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are crucial for predicting the infrared (IR) and Raman spectra.

-

Conformational Analysis: The orientation of the cyclopropoxy group relative to the benzene ring is a key structural feature. A relaxed potential energy surface scan should be performed by systematically rotating the C(ring)-O-C(cyclopropyl) dihedral angle to identify all stable conformers and the energy barriers between them. Each identified minimum should then be fully optimized and confirmed with a frequency calculation.

-

Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution (Mulliken and NBO charges), hybridization, and donor-acceptor interactions within the molecule. It is particularly useful for quantifying the electronic effects of the cyclopropoxy and fluoro substituents.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Diagram of the Computational Workflow

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

Comprehensive Computational Profiling of 1-Cyclopropoxy-2-fluorobenzene

This technical guide details the computational profiling of 1-Cyclopropoxy-2-fluorobenzene , a distinct fluorinated ether scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Strategic Overview: The Fluorine-Cyclopropyl Synergy

In drug design, the This compound scaffold represents a tactical convergence of two bioisosteres: the cyclopropyl ether (imparting metabolic resistance compared to isopropyl ethers) and the ortho-fluorine (modulating conformation and electronic properties).

Accurate quantum chemical modeling of this fragment is critical because:

-

Conformational Locking: The ortho-fluorine atom restricts the rotation of the cyclopropoxy group via electrostatic repulsion (lone pair-lone pair) and dipole alignment, affecting binding affinity.

-

Metabolic Liability: While cyclopropyl groups generally resist oxidation, the strained ring can undergo CYP450-mediated opening. DFT calculations of Bond Dissociation Enthalpies (BDE) are required to predict metabolic "hotspots."

-

Lipophilicity (LogP): Accurate prediction of

requires rigorous solvation modeling (e.g., SMD) due to the specific polarity introduced by the C-F bond.

Computational Workflow: From Mechanics to Quantum Mechanics

To ensure scientific integrity, a hierarchical approach is required.[1] Direct DFT optimization of a single structure is insufficient due to the complex potential energy surface (PES) created by the ether linkage.

Diagram 1: Hierarchical Computational Protocol

Caption: A multi-stage workflow ensuring global minimum identification and property validation.

Core Analysis: The Ortho-Fluorine Conformational Effect[2]

The defining feature of this molecule is the interaction between the ether oxygen and the ortho-fluorine. Unlike non-substituted benzenes, the fluorine atom introduces a "conformational lock."

The "Orthogonal" vs. "Planar" Preference

In alkoxybenzenes, the alkyl group typically prefers a planar orientation relative to the benzene ring to maximize

-

Conjugation (Planar favoring):

delocalization. -

Steric/Electrostatic Repulsion (Twist favoring): Repulsion between the Fluorine lone pairs (

) and the Oxygen lone pairs (

Protocol for Analysis:

Perform a Relaxed Potential Energy Surface (PES) Scan of the

-

Step Size:

increments from -

Level of Theory:

B97X-D / 6-31G(d) (Excellent for dispersion corrections).

Expected Outcome:

The global minimum is likely a twisted conformation (approx.

Diagram 2: Conformational Energy Landscape

Caption: Theoretical PES scan showing the energy penalty of planar vs. twisted conformations due to F-O repulsion.

Metabolic Stability & Reactivity Profiling

The cyclopropyl group is often used to block metabolism, but it is not inert. The primary metabolic pathway to assess is Hydrogen Atom Abstraction (HAT) by Cytochrome P450 enzymes.

Bond Dissociation Energy (BDE) Calculation

To predict the site of metabolism (SOM), calculate the homolytic BDE for all abstractable hydrogens.

Methodology:

-

Theory: M06-2X / def2-TZVP (High accuracy for kinetics/thermodynamics).

-

Reference Value:

(at 298K).

Critical Comparison:

Compare the BDE of the Cyclopropyl

-

Interpretation:

-

Benzylic-like

-H: The cyclopropyl -

Fluorine Effect: The electron-withdrawing fluorine on the ring deactivates the aromatic ring towards oxidation but may inductively strengthen the ether C-H bonds slightly.

-

Fukui Functions for Electrophilic Attack

Calculate the Condensed Fukui Index (

-

Software: Multiwfn or NBO analysis.

-

Focus: Determine if the para-position relative to the ether (position 4) or the position para to the fluorine (position 5) is the secondary metabolic site.

Physicochemical Property Prediction

Data Summary Table: Recommended Calculation Parameters

| Property | Recommended Functional | Basis Set | Solvation Model | Why? |

| Geometry | B3LYP-D3(BJ) | 6-311+G(d,p) | Gas/CPCM | Robust geometry, dispersion covers F...H interactions. |

| NMR ( | mPW1PW91 or B3LYP | 6-311+G(2d,p) | GIAO / SMD ( | GIAO requires large basis sets for accurate magnetic shielding. |

| LogP | M06-2X | def2-TZVP | SMD (Water) & SMD (Octanol) | |

| UV/Vis | CAM-B3LYP | 6-311++G(d,p) | TD-DFT / CPCM | Long-range corrected functional needed for charge transfer states. |

Experimental Validation (Spectroscopy)[3]

To confirm the calculated conformation, compare predicted NMR shifts with experimental data.[2]

Protocol:

-

Calculate Shielding Tensors: Use the GIAO (Gauge-Independent Atomic Orbital) method.

-

Reference Standard: Calculate TMS (Tetramethylsilane) and

(for -

Scaling: Apply linear scaling factors if available for the functional used.

Diagnostic Signal:

The

References

- Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard software reference for DFT protocols).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).

H and -

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Cyclopropoxy-2-fluorobenzene

Introduction & Strategic Rationale

The cyclopropyl ether moiety is a critical bioisostere in modern medicinal chemistry, often employed to replace methoxy groups. Unlike the methoxy group, the cyclopropyl ether offers enhanced metabolic stability against cytochrome P450-mediated

Synthesizing 1-cyclopropoxy-2-fluorobenzene presents a specific challenge: the ortho-fluorine atom exerts both steric and electronic influences that complicate standard nucleophilic substitutions. Direct

This guide details two high-fidelity synthetic routes selected for their reproducibility and operational robustness:

-

Route A (The Medicinal Chemistry Standard): Copper-Mediated Oxidative Coupling (Chan-Lam-Evans).

-

Route B (The Scale-Up Alternative): Vinyl Ether Synthesis followed by Simmons-Smith Cyclopropanation.

Route A: Copper-Mediated Oxidative Coupling (Chan-Lam)[1][2]

This route is the preferred method for laboratory-scale synthesis (mg to multi-gram) due to its operational simplicity and mild conditions. It utilizes the Chan-Lam-Evans coupling, facilitating the formation of C(aryl)-O bonds via an oxidative mechanism.

Mechanistic Insight

Unlike Buchwald-Hartwig couplings which rely on Pd(0)/Pd(II) cycles, the Chan-Lam reaction utilizes Cu(II). The critical challenge with cyclopropyl groups is the sluggish transmetallation compared to aryl boronic acids.

-

Ligand Choice: Bidentate ligands like 2,2'-bipyridine or 1,10-phenanthroline are essential to stabilize the Cu(II) species and prevent disproportionation.

-

Boron Source: Potassium cyclopropyl trifluoroborate is superior to cyclopropylboronic acid regarding stability and stoichiometry control.

-

The Ortho-Effect: The 2-fluoro substituent on the phenol may weakly chelate copper, potentially accelerating the initial coordination step, but steric hindrance requires elevated temperatures (

) compared to para-substituted phenols.

Experimental Protocol

Reagents:

-

2-Fluorophenol (1.0 equiv)

-

Potassium cyclopropyl trifluoroborate (2.0 equiv)

-

Copper(II) Acetate [

] (1.0 equiv)[1][2] -

2,2'-Bipyridine (1.0 equiv)[2]

-

Sodium Carbonate [

] (2.0 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-fluorophenol (10 mmol, 1.12 g), potassium cyclopropyl trifluoroborate (20 mmol, 2.96 g),

(10 mmol, 1.81 g), 2,2'-bipyridine (10 mmol, 1.56 g), and -

Solvent Addition: Add DCE (50 mL). The reaction is heterogeneous.

-

Atmosphere: The reaction requires oxygen.[3][4] Do not purge with argon. Attach a balloon filled with

(or dry air) to the flask. -

Reaction: Heat the mixture to

in an oil bath with vigorous stirring. The color typically shifts from blue/green to a dark brown/black slurry as the active Cu(III) species forms and reduces. -

Monitoring: Monitor by TLC or LCMS. Reaction time is typically 18–24 hours.

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and quench with a saturated solution of EDTA or

(to sequester copper). Stir for 30 minutes until the organic layer is clear. -

Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

, filter, and concentrate.[5] -

Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product is a colorless oil.

Pathway Visualization

Figure 1: Catalytic cycle for the oxidative coupling of phenols with cyclopropylboronates.

Route B: Vinyl Ether Cyclopropanation (Simmons-Smith)

For larger scale-up where chromatography costs must be minimized, or if the boronate reagent is unavailable, the two-step conversion via a vinyl ether is the industry standard.

Mechanistic Insight

This route relies on the Furukawa modification of the Simmons-Smith reaction.[6][7][8][9]

-

Vinylation: 2-Fluorophenol is converted to 1-fluoro-2-(vinyloxy)benzene. While elimination of 2-bromoethyl ethers is possible, Palladium-catalyzed transvinylation is cleaner and avoids harsh elimination conditions that might affect the fluorine.

-

Cyclopropanation: The vinyl ether is electron-rich, making it an excellent substrate for the electrophilic zinc carbenoid (

) generated from diethylzinc and diiodomethane.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-2-(vinyloxy)benzene

Reagents:

-

2-Fluorophenol (1.0 equiv)

-

Butyl vinyl ether (5.0 equiv) - Acts as donor and solvent.

- (0.01 equiv)

-

4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) (0.01 equiv)

-

Triethylamine (0.1 equiv)

Procedure:

-

Mix 2-fluorophenol, butyl vinyl ether, catalyst, ligand, and TEA in a sealed tube.

-

Heat to

for 16 hours. -

Concentrate under reduced pressure.

-

Purify via short-path distillation (bp ~60-70°C at reduced pressure) to isolate the vinyl ether.

Step 2: Cyclopropanation (Furukawa Modification)

Reagents:

-

1-Fluoro-2-(vinyloxy)benzene (from Step 1)

-

Diethylzinc (

, 1.0 M in hexanes) (2.0 equiv) [PYROPHORIC] -

Diiodomethane (

) (2.0 equiv) -

Solvent: Anhydrous DCM or DCE.

Procedure:

-

Safety: Flame-dry all glassware. Perform under strict Nitrogen/Argon atmosphere.

-

Dissolve the vinyl ether in anhydrous DCM at

. -

Add

solution dropwise via syringe. Caution: Highly exothermic. -

Add

dropwise. A white precipitate may form. -

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Cool back to

. SLOWLY add saturated aqueous -

Workup: Extract with DCM. Wash with

(to remove iodine traces) and brine. -

Purification: Distillation or filtration through a silica plug.

Workflow Visualization

Figure 2: Sequential synthesis via vinyl ether intermediate.

Comparative Analysis

| Feature | Route A: Chan-Lam Coupling | Route B: Vinyl Ether / Simmons-Smith |

| Overall Yield | Moderate (50–70%) | High (65–85% over 2 steps) |

| Step Count | 1 Step | 2 Steps |

| Reagent Cost | High (Cyclopropyl trifluoroborate) | Moderate (Et2Zn, CH2I2) |

| Safety Profile | Good (Standard lab risks) | High Risk (Pyrophoric Et2Zn) |

| Scalability | Limited (O2 mass transfer issues) | Excellent (Standard industrial chemistry) |

| Impurity Profile | Trace biaryl ethers | Zinc salts, Iodine traces |

References

-

Engle, K. M., & McAlpine, I. (2015). Copper-Promoted O-Cyclopropylation of Phenols. Organic Letters, 17(11), 2622–2625. [Link]

-

Tsuritani, T., et al. (2009). Copper-Mediated N-Cyclopropylation of Nitrogen Heterocycles. Organic Letters, 11(5), 1043–1045. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[6][10][11] Organic Reactions, 58, 1–415. [Link]

-

Bosch, M., & Sleep, M. (2010). Practical Synthesis of Aryl Vinyl Ethers. Journal of Organic Chemistry, 75(22), 7920–7923. [Link]

Sources

- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. siue.edu [siue.edu]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]

- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopropane synthesis [organic-chemistry.org]

- 11. Simmons-Smith Reaction [organic-chemistry.org]

Application Note: A Comprehensive Guide to the Synthesis of 1-Cyclopropoxy-2-fluorobenzene via Williamson Ether Synthesis

Abstract: This document provides a detailed protocol and technical guidance for the synthesis of 1-cyclopropoxy-2-fluorobenzene, a valuable building block in medicinal chemistry, utilizing the robust Williamson ether synthesis. The narrative delves into the mechanistic underpinnings of the reaction, critical process parameters, and practical strategies for optimizing yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-validated methodology for the preparation of cyclopropyl aryl ethers.

Introduction: The Strategic Importance of Cyclopropyl Aryl Ethers

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and widely employed methods for constructing ether linkages in organic chemistry.[1][2][3] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[4] While classic in its conception, its application in modern synthetic challenges, particularly in the synthesis of complex pharmaceutical intermediates, continues to be of paramount importance.

Aryl ethers containing small, strained rings, such as the cyclopropoxy moiety, are of particular interest in drug discovery.[5][6] The cyclopropyl group can act as a bioisostere for other functional groups, improve metabolic stability, and modulate the conformational properties of a molecule, thereby enhancing its pharmacological profile. The target molecule, this compound, serves as a key synthon for more complex molecular architectures. This guide provides an in-depth, field-proven protocol for its synthesis, emphasizing the causal relationships between reaction conditions and outcomes.

Mechanistic Rationale and Key Experimental Considerations

The synthesis of this compound proceeds via the reaction of a 2-fluorophenoxide ion with a cyclopropyl electrophile. This transformation, while seemingly straightforward, requires careful consideration of several factors to ensure success.

The SN2 Reaction Pathway

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][4] The mechanism involves the backside attack of the nucleophilic 2-fluorophenoxide on the electrophilic carbon of the cyclopropyl derivative, leading to the formation of the C-O bond and displacement of the leaving group in a single, concerted step.[4]

Key Steps:

-

Deprotonation: The acidic proton of 2-fluorophenol is abstracted by a base to generate the highly nucleophilic 2-fluorophenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the cyclopropyl electrophile, displacing the leaving group.

Selection of Reagents and Reaction Environment

The success of this synthesis hinges on the appropriate choice of base, solvent, and cyclopropylating agent.

-

Phenolic Substrate: 2-Fluorophenol is the starting material for generating the nucleophile. The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic proton, facilitating its removal.

-